The synthesis of 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine typically involves several methods that leverage the reactivity of pyrrole and pyridine derivatives.
The molecular structure of 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine features:
2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
The mechanism of action for compounds like 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine is often linked to their interactions with biological targets:
The applications of 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine span various fields:
The molecular architecture of 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine exhibits several pharmacophoric elements crucial for drug-receptor interactions. X-ray crystallographic analyses of related structures reveal a near-planar configuration that facilitates deep penetration into enzyme binding pockets. The bromophenyl substituent induces significant electron redistribution across the fused ring system, enhancing dipole moments that strengthen target binding through electrostatic complementarity [1] [5].
The hydrogen bonding capacity of the pyrrolic nitrogen (N-H) provides a critical anchor point for target engagement, as evidenced in studies of acid pump antagonists where this moiety forms essential interactions with Asp133 and Val135 residues. Additionally, the bromine atom participates in orthogonal halogen bonding with carbonyl groups or electron-rich aromatic side chains in binding pockets, contributing to improved binding affinity and selectivity profiles. These interactions are particularly valuable in kinase inhibition, where the scaffold occupies the adenine binding region while the bromophenyl extension accesses hydrophobic specificity pockets [1] [6].
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₉BrN₂ | Calculated |
Molecular Weight | 273.13 g/mol | Calculated |
SMILES | BrC₁=CC=C(C=C1)C1=CC2=CNC=C2N1 | PubChem [5] |
InChI Key | NZUWATDXQMWXMY-UHFFFAOYSA-N | PubChem [5] |
Hydrogen Bond Donors | 1 (N-H) | Calculated |
Hydrogen Bond Acceptors | 2 (Ring nitrogens) | Calculated |
Rotatable Bonds | 1 | Calculated |
Topological Polar Surface Area | 28.7 Ų | Calculated |
logP (Octanol-Water) | ~3.2 (Estimated) | ChemAxon Calculator |
Synthetic methodologies for accessing this scaffold emphasize the strategic positioning of the bromine substituent. The 4-bromophenyl derivative is efficiently prepared through:
These approaches provide robust access to gram-scale quantities of the scaffold, enabling thorough structure-activity relationship (SAR) explorations. The bromine atom subsequently serves as a versatile point for diversification through additional coupling reactions, facilitating rapid exploration of chemical space around the aryl ring while preserving the core heterocyclic structure [5].
The 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine scaffold demonstrates compelling biological activity profiles across multiple target classes, with particular promise in oncology. Its structural similarity to ATP enables effective competition at kinase binding sites, while the hydrophobic bromophenyl moiety provides enhanced selectivity through occupation of allosteric pockets. This dual binding mechanism positions the compound as a valuable starting point for developing targeted cancer therapies [1] [6].
In fibroblast growth factor receptor (FGFR) inhibition, closely related pyrrolo[2,3-b]pyridine derivatives have demonstrated low nanomolar potency (IC₅₀ = 7-25 nM against FGFR1-3). Although the specific [2,3-c] isomer with 4-bromophenyl substitution requires further biological evaluation, structural analogy suggests similar target engagement potential. The planar fused ring system mimics the purine core of ATP, forming critical hydrogen bonds with the hinge region, while the bromophenyl group extends into hydrophobic regions near the gatekeeper residue, enhancing both potency and kinase selectivity [6].
The scaffold also shows significant promise in modulating protein kinases beyond FGFR. For glycogen synthase kinase-3β (GSK-3β), a validated target in Alzheimer's disease and oncology, structurally optimized pyrrolo[2,3-b]pyridine derivatives have achieved remarkable inhibitory activity (IC₅₀ = 0.35 nM). The 4-bromophenyl variant could serve as an intermediate for synthesizing similar high-potency compounds through additional functionalization. Molecular modeling studies indicate that the bromine atom may contribute to activity through halogen bonding with key leucine residues in the ATP-binding pocket [4].
Table 2: Biological Activities of Structurally Related Pyrrolopyridine Derivatives
Biological Target | Compound Structure | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|
Acid Pump (H⁺/K⁺ ATPase) | Pyrrolo[2,3-c]pyridine derivative | 28-29 nM | Gastrointestinal [1] |
FGFR1 | Pyrrolo[2,3-b]pyridine (4h) | 7 nM | Oncology [6] |
FGFR2 | Pyrrolo[2,3-b]pyridine (4h) | 9 nM | Oncology [6] |
GSK-3β | Pyrrolo[2,3-b]pyridine (S01) | 0.35 nM | Neuroscience/Oncology [4] |
Aldose Reductase | Pyrrolo[3,4-c]pyridine-1,3-dione | 1.4-2.5 µM | Metabolic [8] |
The scaffold's drug-like properties are particularly advantageous for central nervous system (CNS) drug development. With a moderate molecular weight (~273 g/mol) and topological polar surface area (~28.7 Ų), the compound demonstrates favorable blood-brain barrier permeability in predictive models. This characteristic, combined with its versatile synthetic accessibility, positions it as an attractive candidate for developing therapeutics targeting brain malignancies and neurological disorders [4] [8].
Emerging research suggests potential applications in epigenetic target modulation. The electron-rich scaffold may interact with bromodomains (acetyl-lysine recognition modules) through cation-π and halogen bond interactions. Several pharmaceutical companies are exploring structurally similar fragments as starting points for BET (bromodomain and extra-terminal) inhibitor development, particularly for oncology indications where epigenetic regulation plays a crucial role in cancer progression [1] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8